Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate CAS number and identifiers
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate CAS number and identifiers
This guide provides an in-depth technical analysis of Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate , a critical heterocyclic scaffold used in the development of antiviral (HCV), antitubercular, and neuroactive pharmaceutical agents.
Executive Summary
Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate (CAS 495407-25-5 ) is a functionalized quinoline intermediate distinguished by three reactive sites: the electrophilic C2-ester, the nucleophilic C4-hydroxyl (tautomeric with the C4-oxo group), and the C7-bromide handle for cross-coupling. It serves as a primary building block for NS3/4A protease inhibitors and MmpL3 inhibitors in anti-infective research.
This guide details the compound's identification, regioselective synthesis, and application in high-value medicinal chemistry workflows.
Part 1: Chemical Identity & Specifications[2][3][4]
| Parameter | Technical Specification |
| Chemical Name | Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate |
| IUPAC Name | Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate |
| CAS Registry Number | 495407-25-5 |
| Parent Acid CAS | 134785-82-3 (7-bromo-4-hydroxyquinoline-2-carboxylic acid) |
| Molecular Formula | C₁₁H₈BrNO₃ |
| Molecular Weight | 282.09 g/mol |
| Appearance | Light brown to tan crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| Purity Standard | ≥97% (HPLC), typically requiring isomer separation |
| SMILES | COC(=O)C1=CC2=C(C=C(Br)C=C2)NC1=O |
Part 2: Synthesis & Manufacturing Protocols
Core Challenge: Regioselectivity
The synthesis of 7-substituted quinolines from meta-substituted anilines is inherently non-regioselective. Cyclization of the intermediate enamine typically yields a mixture of the 7-bromo (desired) and 5-bromo (undesired) isomers. High-yield isolation of the 7-bromo isomer relies on exploiting solubility differences during crystallization.
Protocol: Modified Conrad-Limpach Cyclization
This protocol utilizes Dimethyl Acetylenedicarboxylate (DMAD) to establish the C2-carboxylate functionality directly.
Step 1: Michael Addition (Enamine Formation)
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Reagents: 3-Bromoaniline (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.05 eq).
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Solvent: Methanol or Ethanol (anhydrous).
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Procedure:
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Dissolve 3-bromoaniline in the solvent at room temperature.
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Add DMAD dropwise over 30 minutes to control the exotherm.
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Stir at reflux for 2–4 hours.
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Observation: The solution will darken; TLC will show the disappearance of aniline and formation of the fumarate adduct (enamine).
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Workup: Concentrate in vacuo to yield the crude dimethyl 2-((3-bromophenyl)amino)but-2-enedioate oil.
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Step 2: Thermal Cyclization (Ring Closure)
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Reagents: Crude enamine from Step 1, Diphenyl ether (inert high-boiling solvent).
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Conditions: High temperature (250°C).
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Procedure:
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Pre-heat diphenyl ether to 250°C in a flask equipped with a Dean-Stark trap (to remove methanol byproduct).
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Add the crude enamine dropwise to the boiling solvent. Rapid addition is crucial to favor kinetic cyclization.
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Maintain temperature for 30–60 minutes.
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Mechanism: Intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl, releasing methanol.
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Step 3: Purification & Isomer Separation
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Cooling: Allow the reaction mixture to cool slowly to ~80°C, then to room temperature.
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Precipitation: Dilute the mixture with a non-polar solvent (e.g., Hexanes or Diethyl Ether) to precipitate the crude quinoline product. Filter the solids.
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Isomer Isolation (Critical Step):
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The crude solid contains both 5-bromo and 7-bromo isomers.
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Recrystallization: Dissolve the solid in boiling Dichloromethane (DCM) or Methanol .
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The 7-bromo isomer is typically less soluble and crystallizes out first or remains as a precipitate while the 5-bromo isomer remains in the mother liquor.
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Filter the purified 7-bromo solid.
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Synthesis Workflow Diagram
Caption: Step-wise synthesis via modified Conrad-Limpach reaction, highlighting the critical isomer separation step.
Part 3: Applications in Drug Discovery
Antitubercular Agents (MmpL3 Inhibitors)
This scaffold is a validated precursor for inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the biosynthesis of the mycobacterial cell wall.
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Modification: The C2-ester is hydrolyzed to the acid and coupled with bulky amines (e.g., adamantylamine) to fit the hydrophobic pocket of MmpL3.
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Role of 7-Br: Provides a site for lipophilic expansion via Suzuki-Miyaura coupling to increase permeability through the M. tuberculosis cell envelope.
HCV NS3/4A Protease Inhibitors
The 4-hydroxy-2-carboxyquinoline core mimics the P2 proline residue in peptide-based protease inhibitors.
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Modification: The 7-bromo group is often replaced with large heterocyclic systems (via cross-coupling) to interact with the S2 subsite of the viral protease.
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C4-OH Functionality: Often converted to a leaving group (e.g., -Cl or -OTf) to introduce solubilizing groups or further structural diversity.
NMDA Receptor Antagonists
Derivatives of 7-halo-4-hydroxyquinoline-2-carboxylic acid act as antagonists at the glycine binding site of the NMDA receptor, relevant for treating neuropathic pain and stroke.
Functionalization Map
Caption: Divergent synthesis pathways utilizing the three orthogonal reactive sites of the scaffold.
Part 4: Safety & Handling (SDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Handling: The 7-bromo isomer is a stable solid but should be handled in a fume hood to avoid dust inhalation.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
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Chemical Identity & CAS: Bide Pharm. Methyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate Product Page. Retrieved from
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Synthesis & Separation: Al-Sayed, E., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Royal Society of Chemistry / NIH. Retrieved from
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Parent Acid Reference: BLD Pharm. 7-Bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 134785-82-3). Retrieved from
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Reaction Mechanism: BenchChem. Technical Guide to the Synthesis of 4-hydroxyquinolines via Conrad-Limpach. Retrieved from
